Cas no 2096-22-2 (3-Chloro-4,5-dimethoxypyridazine)
3-Chloro-4,5-dimethoxypyridazine Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-4,5-dimethoxypyridazine
- 3-Chloro-4,5-dimethoxy-pyridazine
- 4,5-dimethoxy-3-chloropyridazine
- 3-Chlor-4.5-dimethoxy-pyridazin
- Pyridazine,3-chloro-4,5-dimethoxy
- QC-2384
- RW2941
- Pyridazine, 3-chloro-4,5-dimethoxy-
- AYYFMEBRLAAWOB-UHFFFAOYSA-N
- FCH876191
- RL02590
- AK129514
- AB0048151
- AX8164646
- AKOS006314890
- FT-0703395
- A850810
- DS-6208
- DTXSID90548148
- FD10568
- CS-0062010
- J-512221
- CAA09622
- 2096-22-2
- SCHEMBL14973641
- DB-066388
-
- MDL: MFCD09907998
- Inchi: 1S/C6H7ClN2O2/c1-10-4-3-8-9-6(7)5(4)11-2/h3H,1-2H3
- InChI Key: AYYFMEBRLAAWOB-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=CN=N1)OC)OC
Computed Properties
- Exact Mass: 174.02000
- Monoisotopic Mass: 174.0196052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.2
- XLogP3: 0.7
Experimental Properties
- Boiling Point: 301.5±37.0°C at 760 mmHg
- PSA: 44.24000
- LogP: 1.14720
3-Chloro-4,5-dimethoxypyridazine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C(BD164646)
3-Chloro-4,5-dimethoxypyridazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Chloro-4,5-dimethoxypyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MF611-1g |
3-Chloro-4,5-dimethoxypyridazine |
2096-22-2 | 95+% | 1g |
2311CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MF611-50mg |
3-Chloro-4,5-dimethoxypyridazine |
2096-22-2 | 95+% | 50mg |
337CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MF611-250mg |
3-Chloro-4,5-dimethoxypyridazine |
2096-22-2 | 95+% | 250mg |
853CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MF611-100mg |
3-Chloro-4,5-dimethoxypyridazine |
2096-22-2 | 95+% | 100mg |
541CNY | 2021-05-08 | |
| TRC | C597945-10mg |
3-Chloro-4,5-dimethoxypyridazine |
2096-22-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C597945-50mg |
3-Chloro-4,5-dimethoxypyridazine |
2096-22-2 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C597945-100mg |
3-Chloro-4,5-dimethoxypyridazine |
2096-22-2 | 100mg |
$ 135.00 | 2022-06-06 | ||
| Alichem | A029184976-1g |
3-Chloro-4,5-dimethoxypyridazine |
2096-22-2 | 95% | 1g |
$245.00 | 2023-09-02 | |
| Alichem | A029184976-5g |
3-Chloro-4,5-dimethoxypyridazine |
2096-22-2 | 95% | 5g |
$787.50 | 2023-09-02 | |
| Chemenu | CM128048-1g |
3-chloro-4,5-dimethoxypyridazine |
2096-22-2 | 95% | 1g |
$234 | 2021-08-05 |
3-Chloro-4,5-dimethoxypyridazine Suppliers
3-Chloro-4,5-dimethoxypyridazine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-Chloro-4,5-dimethoxypyridazine
Professional Introduction to 3-Chloro-4,5-dimethoxypyridazine (CAS No. 2096-22-2)
3-Chloro-4,5-dimethoxypyridazine (CAS No. 2096-22-2) is a heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile structural properties and potential applications. This compound belongs to the pyridazine class, which is characterized by a six-membered ring containing two nitrogen atoms. The presence of chloro and methoxy substituents on the pyridazine ring introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for the development of novel chemical entities.
The chemical structure of 3-Chloro-4,5-dimethoxypyridazine consists of a pyridazine core substituted with a chlorine atom at the 3-position and two methoxy groups at the 4- and 5-positions. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in various synthetic pathways and biological interactions. The compound's molecular formula is C₆H₆ClN₂O₂, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
In recent years, there has been a surge in research focused on developing new heterocyclic compounds for their pharmacological potential. Pyridazine derivatives have been extensively studied due to their role as intermediates in the synthesis of bioactive molecules. Specifically, 3-Chloro-4,5-dimethoxypyridazine has shown promise in several areas of medicinal chemistry, including the development of antimicrobial agents, anti-inflammatory drugs, and kinase inhibitors.
One of the most compelling aspects of 3-Chloro-4,5-dimethoxypyridazine is its utility as a building block in organic synthesis. The chlorine atom at the 3-position allows for further functionalization via nucleophilic substitution reactions, while the methoxy groups can participate in etherification or demethylation processes. These features make it an attractive candidate for constructing more complex molecules with tailored biological activities. For instance, researchers have utilized this compound to synthesize derivatives that exhibit inhibitory effects on specific enzymes implicated in diseases such as cancer and neurodegeneration.
The pharmacological properties of 3-Chloro-4,5-dimethoxypyridazine have been explored through both computational modeling and experimental studies. Computational approaches have helped predict how this compound might interact with biological targets by analyzing its molecular geometry and electronic distribution. These predictions are often validated through experimental assays that measure binding affinities and biological responses. Preliminary findings suggest that derivatives of this compound may interfere with key signaling pathways involved in cell proliferation and survival.
In addition to its synthetic utility, 3-Chloro-4,5-dimethoxypyridazine has been investigated for its potential role in drug discovery pipelines. The pyridazine core is a common motif in approved drugs, highlighting its importance as a pharmacophore. By modifying the substituents on this core structure, researchers can fine-tune the pharmacological profile of the resulting compounds. This flexibility has led to several patents and ongoing clinical trials where pyridazine derivatives are being tested for therapeutic efficacy.
The synthesis of 3-Chloro-4,5-dimethoxypyridazine typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include chlorination of pre-formed pyridazine derivatives followed by methoxylation at specific positions. Advances in catalytic methods have improved the efficiency of these processes, making it more feasible to produce larger quantities of the compound for research purposes.
The safety profile of 3-Chloro-4,5-dimethoxypyridazine is another critical consideration in its application within pharmaceutical research. While preliminary studies suggest that this compound is well-tolerated under controlled conditions, further toxicological assessments are necessary before it can be considered for human use. These assessments often involve acute toxicity tests, chronic exposure studies, and evaluation of potential side effects.
The role of computational chemistry in understanding the behavior of 3-Chloro-4,5-dimethoxypyridazine cannot be overstated. Techniques such as molecular dynamics simulations and quantum mechanical calculations provide insights into how this compound interacts with biological targets at an atomic level. These insights are invaluable for designing experiments aimed at optimizing its pharmacological properties.
In conclusion, 3-Chloro-4,5-dimethoxypyridazine (CAS No. 2096-22-2) represents a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.
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